

In-Depth Technical Guide: GW768505A Free Base

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Compound of Interest

Compound Name: GW768505A free base

Cat. No.: B1663866 Get Quote

CAS Number: 501693-25-0

This technical guide provides a comprehensive overview of **GW768505A free base**, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tie-2 kinase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this anti-angiogenic agent.

Core Compound Information

GW768505A is a small molecule inhibitor belonging to the 4-amino-5-diarylurea-furo[2,3-d]pyrimidine class of compounds. Its dual inhibitory action on two critical receptor tyrosine kinases involved in angiogenesis, VEGFR-2 and Tie-2, positions it as a significant compound of interest in oncology and other diseases characterized by pathological neovascularization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **GW768505A free base** is presented in Table 1.



Property	Value	Reference
CAS Number	501693-25-0	[1][2][3]
Molecular Formula	C27H19F4N5O3	[1]
Molecular Weight	537.47 g/mol	[1]
IUPAC Name	1-(4-(4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea	[1]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO	[1]
Purity	>98%	[1]

Mechanism of Action: Dual Inhibition of VEGFR-2 and Tie-2

GW768505A exerts its anti-angiogenic effects by potently inhibiting the kinase activity of both VEGFR-2 and Tie-2. These two receptors play distinct yet complementary roles in the formation and maturation of new blood vessels.

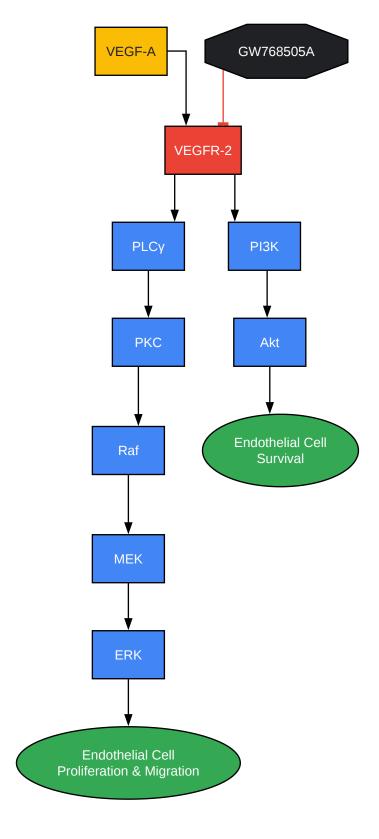
- VEGFR-2 (KDR): As the primary receptor for VEGF-A, VEGFR-2 is a key mediator of endothelial cell proliferation, migration, and survival, all critical steps in the initiation of angiogenesis.
- Tie-2: This receptor, activated by angiopoietins, is crucial for the later stages of angiogenesis, including vessel maturation, stabilization, and maintenance of endothelial cell quiescence.

By simultaneously blocking these two pathways, GW768505A offers a more comprehensive approach to inhibiting angiogenesis compared to agents that target a single pathway.

Signaling Pathways

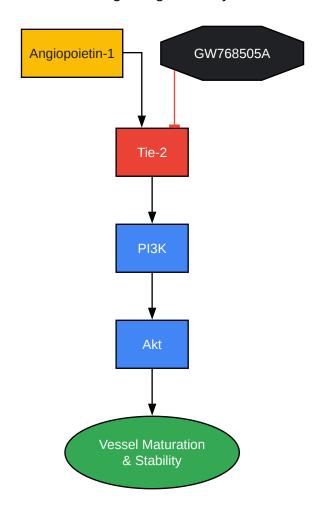


The following diagrams illustrate the signaling pathways inhibited by GW768505A.



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VEGFR-2 Signaling Pathway Inhibition

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Tie-2 Signaling Pathway Inhibition

Biological Activity and Quantitative Data

GW768505A has demonstrated potent inhibitory activity against its target kinases in both enzymatic and cellular assays. A closely related compound, TIE-2/VEGFR-2 kinase-IN-2 (CAS 501693-48-7), which shares the same furo[2,3-d]pyrimidine core but differs in substitution, also exhibits strong dual inhibitory action. The inhibitory activities are summarized in the tables below.

Enzymatic Inhibition



Compound	Target	pIC50	IC50 (nM)	Reference
GW768505A free base	VEGFR-2 (KDR)	7.81	~15.5	[4]
TIE-2/VEGFR-2 kinase-IN-2	VEGFR-2	8.61	2.45	[5]
Tie-2	8.56	2.75	[5]	
VEGFR-1	-	8.51	[1]	_
VEGFR-3	-	7.59	[1]	_

Cellular Activity

Compound	Assay	IC50 (nM)	Reference
TIE-2/VEGFR-2 kinase-IN-2	VEGF-induced HUVEC proliferation	2.6	[1]
GM-CSF-induced Tie- 2 autophosphorylation in NIH3T3 cells	18.3	[1]	

Kinase Selectivity Profile

TIE-2/VEGFR-2 kinase-IN-2 has been shown to be highly selective for VEGFR and Tie-2 kinases over a panel of other kinases.

Kinase	IC50 (nM)	Reference
Akt3	>10,000	[1]
Cdk2	>10,000	[1]
EGFR	10,000	[1]
GSK3	2,187	[1]

Experimental Protocols



The following sections outline the general methodologies for key experiments used to characterize the activity of GW768505A and related compounds, based on standard practices in the field.

In Vitro Kinase Inhibition Assay (Enzymatic Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified VEGFR-2 and Tie-2 kinases.

Methodology:

- Recombinant human VEGFR-2 and Tie-2 kinase domains are used.
- The assay is typically performed in a 96- or 384-well plate format.
- The compound is serially diluted in DMSO and then added to the assay buffer containing the kinase and a suitable substrate (e.g., a synthetic peptide) and ATP.
- The reaction is initiated by the addition of ATP and allowed to proceed at a set temperature (e.g., 30°C) for a specific duration.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
- The percentage of inhibition is calculated for each compound concentration relative to a noinhibitor control.
- IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.



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In Vitro Kinase Inhibition Assay Workflow



HUVEC Proliferation Assay (Cell-Based Assay)

Objective: To assess the effect of the compound on the proliferation of human umbilical vein endothelial cells (HUVECs).

Methodology:

- HUVECs are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
- The culture medium is replaced with a low-serum medium to induce a quiescent state.
- Cells are then treated with serial dilutions of the compound in the presence of a proangiogenic stimulus, typically VEGF-A (e.g., 10 ng/mL).
- After a defined incubation period (e.g., 48-72 hours), cell proliferation is measured.
- Common methods for quantifying proliferation include MTT assay, BrdU incorporation assay, or direct cell counting.
- The percentage of proliferation inhibition is calculated relative to the VEGF-A stimulated control without the compound.
- IC50 values are determined from the dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of the compound in a living organism.

Methodology:

- A human tumor cell line, such as HT-29 (colon cancer), is subcutaneously injected into immunocompromised mice (e.g., nude mice).
- Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.



- The compound is administered orally once daily at various doses (e.g., 3, 10, or 30 mg/kg).
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors are excised, weighed, and processed for further analysis.
- To assess anti-angiogenic activity, tumor sections can be stained for endothelial cell markers (e.g., CD31) to determine microvessel density.

Synthesis

The synthesis of GW768505A and its analogs is described in the scientific literature, notably in publications by Miyazaki et al.[6][7]. The core structure is a 4-amino-furo[2,3-d]pyrimidine, which is typically functionalized through a series of organic reactions.

A generalized synthetic approach involves the construction of the furo[2,3-d]pyrimidine core, followed by the introduction of the diarylurea moiety. The synthesis of the diarylurea is typically achieved by reacting an aniline derivative with an isocyanate or by a similar coupling reaction.

Conclusion

GW768505A free base is a potent dual inhibitor of VEGFR-2 and Tie-2 with significant antiangiogenic properties demonstrated in both in vitro and in vivo models. Its mechanism of action, targeting two key pathways in angiogenesis, suggests its potential as a therapeutic agent for the treatment of cancer and other diseases where neovascularization is a contributing factor. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

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